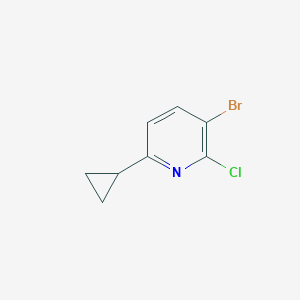

3-Bromo-2-chloro-6-cyclopropylpyridine

Description

Strategic Importance of Polyhalogenated Pyridines as Synthetic Intermediates

Polyhalogenated pyridines are indispensable tools in modern organic synthesis. The presence of multiple halogen atoms, such as chlorine and bromine, on the pyridine (B92270) core provides chemists with "reactive handles" that can be selectively addressed. This is particularly valuable in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are foundational methods for forming new carbon-carbon bonds.

A key feature of polyhalogenated pyridines is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity typically follows the order C-I > C-Br > C-Cl. This hierarchy allows for regioselective and sequential functionalization, where one halogen can be selectively reacted while the other remains intact for a subsequent transformation. This stepwise approach is crucial for the controlled and efficient assembly of complex molecular frameworks from simpler precursors.

Furthermore, the electronic properties of the pyridine ring are significantly influenced by the number, type, and position of its halogen substituents. This electronic tuning is a critical strategy in medicinal chemistry for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. In the agrochemical industry, these compounds are key intermediates for fourth-generation pesticides, which are designed for high efficacy and low environmental toxicity.

Overview of Cyclopropyl-Substituted Heterocycles in Contemporary Organic Synthesis

The incorporation of a cyclopropyl (B3062369) group into heterocyclic scaffolds is a widely used strategy in modern drug design. acs.org Aryl- and hetaryl-substituted cyclopropanes are recognized as valuable pharmacophores that can significantly enhance the biological profile of a molecule. acs.org The cyclopropyl moiety is a three-membered ring that possesses a unique combination of properties, including conformational rigidity and a strained framework. acs.org

The unique electronic nature of the cyclopropyl ring, characterized by its Walsh orbitals, allows for effective overlap with the π-systems of adjacent aromatic or heteroaromatic rings. acs.org This interaction makes cyclopropyl groups effective bioisosteres, capable of mimicking the active conformations of other chemical groups, such as bis-aryl or benzylaryl moieties, leading to improved pharmacological effects. acs.org The construction of heterocycles from activated cyclopropane (B1198618) derivatives offers an alternative and powerful strategy for accessing molecules with significant structural or biological interest. rsc.org Donor-acceptor cyclopropanes, in particular, are versatile building blocks that can undergo selective bond cleavage, serving as three-carbon synthons for a wide variety of cyclic and acyclic systems. mdpi.com

Research Context of 3-Bromo-2-chloro-6-cyclopropylpyridine within Pyridine Functionalization

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its research context can be inferred from its distinct structural features. The molecule is a 2,3,6-trisubstituted pyridine, a class of compounds for which various synthetic methods have been developed. organic-chemistry.org Its structure combines the key features discussed previously: a polyhalogenated pyridine core and a cyclopropyl substituent.

The primary significance of this compound lies in its potential as a highly versatile synthetic intermediate. The molecule features two different halogen atoms at the 2- and 3-positions, which allows for programmed, site-selective functionalization. Based on established principles of reactivity in palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 2-position.

This reactivity difference would enable a synthetic chemist to first perform a cross-coupling reaction selectively at the C-3 position, introducing a desired substituent while leaving the chlorine atom at C-2 untouched. The resulting 2-chloro-6-cyclopropyl-3-substituted pyridine could then undergo a second, distinct cross-coupling reaction at the C-2 position to install a different functional group. This stepwise functionalization makes the compound a valuable scaffold for creating diverse libraries of complex pyridine derivatives for screening in pharmaceutical and agrochemical discovery programs. innospk.com

The synthesis of this specific compound could potentially follow routes analogous to those used for similar structures. For instance, the synthesis of 3-bromo-2-chloro-6-methylpyridine has been achieved from 2-chloro-3-nitro-6-methylpyridine via a two-step process involving reduction of the nitro group followed by a Sandmeyer-type reaction. chemicalbook.com A similar pathway could likely be adapted for the synthesis of the 6-cyclopropyl analogue.

Physicochemical and Reactivity Data

Table 1: Physicochemical Properties of an Analogous Compound: 3-Bromo-2-chloro-6-methylpyridine

Data for the methyl analog is provided for context due to the limited availability of specific data for the cyclopropyl title compound.

| Property | Value | Reference |

| CAS Number | 185017-72-5 | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Physical Form | Solid | |

| Melting Point | 30-35 °C |

Table 2: General Reactivity Order of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Bond Type | Relative Reactivity |

| C-I | Most Reactive |

| C-Br | More Reactive |

| C-Cl | Less Reactive |

| C-F | Least Reactive |

This general trend highlights the potential for selective functionalization of polyhalogenated compounds like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClN |

|---|---|

Molecular Weight |

232.50 g/mol |

IUPAC Name |

3-bromo-2-chloro-6-cyclopropylpyridine |

InChI |

InChI=1S/C8H7BrClN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |

InChI Key |

WQXFNZHTAOHOEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Cyclopropylpyridine

Precursor Synthesis and Derivatization Strategies

The assembly of the target molecule hinges on the effective synthesis of key precursors, namely the cyclopropylpyridine scaffold, and the controlled, regioselective introduction of halogen atoms.

The introduction of a cyclopropyl (B3062369) group onto a pyridine (B92270) ring is a critical step in forming the basic skeleton of the target molecule. One established method involves the transformation of a methyl group into a cyclopropyl group. An alternative approach begins with a pre-functionalized pyridine, such as 2-amino-6-methylpyridine, which can be converted into a cyclopropylpyridine derivative. For instance, the synthesis of 2-cyclopropyl-6-chloropyridine can be achieved from 2-cyclopropyl-6-hydroxypyridine (a pyridone tautomer). The hydroxypyridine is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine. datapdf.com

Table 1: Example Reaction for Chlorination of a Pyridone Scaffold Click on a cell to view more details.

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Data derived from related syntheses described in the literature. datapdf.com

Achieving the desired 2-chloro, 3-bromo substitution pattern requires highly regioselective halogenation methods. The electronic nature of the pyridine ring, which is electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, the presence of other substituents and the use of specific reagents can precisely control the position of halogenation.

Direct halogenation of pyridine itself often requires harsh conditions. For example, the gas-phase reaction of pyridine with a mixture of bromine and chlorine in the presence of carbon tetrachloride at high temperatures (325-475°C) can yield 2-bromopyridine (B144113) and 2-chloropyridine. google.com

For more substituted and sensitive systems, milder and more selective methods are necessary. The activation of the pyridine ring via N-oxide formation can facilitate electrophilic substitution. For instance, fused pyridine N-oxides undergo regioselective bromination at the C2-position using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide. tcichemicals.com Another modern approach involves the use of Selectfluor as an oxidant with a lithium halide salt. This system can achieve regioselective chlorination or bromination of activated substrates like 2-aminopyridines under mild conditions. rsc.org The regioselectivity is highly dependent on the existing substituents on the pyridine ring. rsc.org

One of the most effective methods for the regioselective introduction of a halogen onto an aromatic or heteroaromatic ring is through the diazotization of a primary amine, followed by a Sandmeyer-type reaction. organic-chemistry.orgbyjus.com This process involves converting an amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be readily displaced by a halide. acs.orgrsc.org

This strategy is particularly well-suited for the synthesis of 3-bromo-2-chloropyridines. A synthetic route for the closely related analogue, 3-bromo-2-chloro-6-methylpyridine, demonstrates this principle effectively. The synthesis starts with 2-chloro-3-nitro-6-methylpyridine. The nitro group is first reduced to a primary amine (3-amino-2-chloro-6-methylpyridine). This amine is then subjected to diazotization using sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr), followed by the introduction of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with bromine, yielding the final product. chemicalbook.com

Table 2: Sandmeyer-Type Bromination of an Aminochloropicoline Click on a cell to view more details.

| Starting Material | Reagents | Product | Yield |

|---|

Data from the synthesis of a structural analogue. chemicalbook.com

The assembly of 3-bromo-2-chloro-6-cyclopropylpyridine necessitates a carefully planned sequence for adding the three distinct substituents. Based on established chemical principles, several pathways can be envisioned.

Halogenate, then Cyclopropylate : A plausible route begins with a dichlorinated pyridine, such as 2,6-dichloropyridine. One could first introduce the bromine at the 3-position via nitration, reduction, and a Sandmeyer reaction. The resulting 3-bromo-2,6-dichloropyridine (B1287612) could then undergo a selective cross-coupling reaction to introduce the cyclopropyl group at the 6-position, displacing one of the chlorine atoms.

Cyclopropylate, then Halogenate : An alternative strategy is to begin with a cyclopropylpyridine scaffold, such as 2-chloro-6-cyclopropylpyridine. datapdf.com The subsequent challenge is the regioselective introduction of bromine at the 3-position. Direct bromination of this substrate would need to overcome the directing effects of the existing chloro and cyclopropyl groups to achieve the desired regiochemistry. An indirect approach, such as nitration at the 3-position followed by reduction and a Sandmeyer reaction, would offer more precise control.

Regioselective Halogenation Approaches (Bromination and Chlorination) on Pyridine Rings

Multistep Synthetic Sequences to this compound

A potential synthetic pathway could start from 2-chloro-6-methylpyridine.

Nitration : The starting material would be nitrated to introduce a nitro group at the 3-position, yielding 2-chloro-3-nitro-6-methylpyridine.

Reduction : The nitro group is then reduced to a primary amine using a reducing agent such as hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst, to form 3-amino-2-chloro-6-methylpyridine. chemicalbook.com

Diazotization-Bromination : The resulting amine undergoes a Sandmeyer reaction, as detailed in section 2.1.2.2, to produce 3-bromo-2-chloro-6-methylpyridine. chemicalbook.com

Functionalization and Cyclopropanation : The final and most complex step would be the conversion of the 6-methyl group into a 6-cyclopropyl group. This transformation is not trivial and would likely involve multiple steps, such as radical bromination of the methyl group, followed by reactions to construct the cyclopropane (B1198618) ring.

This proposed sequence highlights the strategic combination of regioselective functionalization and substituent manipulation required to access complex, polysubstituted pyridine targets.

Green Chemistry Approaches in the Synthesis of Halogenated Pyridines

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. rsc.org In the context of pyridine synthesis, this includes:

Benign Solvents: Utilizing solvents like water, ethanol, or supercritical fluids (like CO₂) can drastically reduce the environmental impact of a synthesis. rsc.orgresearchgate.net

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent (neat) is an ideal approach. acs.org Solventless methods, such as grinding solid reactants together, can lead to higher yields, shorter reaction times, and eliminate the need for solvent purification and disposal. rsc.org For example, solvent-free aldol (B89426) and Michael addition reactions have been successfully used to construct pyridine rings. acs.org

Catalysts are a cornerstone of green chemistry as they allow for reactions to occur more efficiently and with less waste. acs.orgrsc.org

Heterogeneous Catalysts: Using solid-phase catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often recycled.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating. nih.gov This reduces energy consumption and minimizes the formation of thermal decomposition by-products. mdpi.com

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts. dntb.gov.ua Their negligible vapor pressure makes them non-volatile, reducing air pollution. Many ionic liquids can be recycled, further enhancing the sustainability of the process.

The following table compares traditional and green catalytic approaches.

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantage |

|---|---|---|---|

| Catalyst Type | Homogeneous (dissolved) catalysts | Heterogeneous (solid) or recyclable catalysts | Ease of separation and potential for reuse. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasonic synthesis | Reduced reaction time and energy consumption. rasayanjournal.co.innih.gov |

| Reaction Medium | Volatile organic solvents (e.g., Toluene, DMF) | Benign solvents (Water, Ethanol), Ionic Liquids, or solvent-free conditions | Reduced toxicity, pollution, and waste. rsc.orgresearchgate.netdntb.gov.ua |

| Reaction Design | Multi-step synthesis with stoichiometric reagents | One-pot multicomponent reactions (MCRs) | Increased efficiency, reduced waste, and shorter synthesis time. nih.gov |

The most elegant synthetic design is one that minimizes waste from the outset.

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.com The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% jocpr.com

Reactions with high atom economy, such as addition reactions, are inherently "greener" than substitution or elimination reactions, which generate stoichiometric by-products. The classic industrial synthesis of Ibuprofen saw a shift from a six-step process with 40% atom economy to a three-step catalytic process with 77% atom economy, demonstrating the power of this principle. wiley-vch.de

Reaction Design: Designing synthetic routes that avoid the use of protecting groups and favor one-pot or multicomponent reactions (MCRs) can significantly improve atom economy and reduce waste. numberanalytics.comnih.gov MCRs, where multiple reactants are combined in a single step to form the product, are particularly efficient and align well with the goals of green chemistry. nih.gov

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Transformations of 3 Bromo 2 Chloro 6 Cyclopropylpyridine

Mechanistic Investigations of Substituent Reactivity

Understanding the underlying mechanisms governing the reactivity of 3-bromo-2-chloro-6-cyclopropylpyridine is crucial for predicting its behavior in chemical reactions and for designing synthetic strategies.

In dihalogenated pyridines, the difference in bond strength between the carbon-bromine and carbon-chlorine bonds is a primary determinant of their differential reactivity. The C-Br bond is weaker and more easily cleaved than the C-Cl bond, making the bromine atom a better leaving group in nucleophilic substitution and oxidative addition reactions, which are key steps in many cross-coupling cycles.

This inherent reactivity difference allows for regioselective functionalization. Typically, reactions can be controlled to selectively substitute the bromine atom while leaving the chlorine atom intact. This principle is widely exploited in sequential cross-coupling reactions to introduce different substituents at specific positions on the pyridine (B92270) ring. For instance, in palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the C-Br bond occurs at a much faster rate than to the C-Cl bond.

The cyclopropyl (B3062369) group at the 6-position of the pyridine ring exerts a notable electronic influence on the reactivity of the entire molecule. Cyclopropyl groups are known to possess σ-aromaticity and can donate electron density to the attached aromatic ring through both inductive and resonance effects. This electron-donating nature can modulate the electrophilicity of the carbon atoms in the pyridine ring.

Theoretical and computational studies, often employing density functional theory (DFT), provide valuable insights into the reaction pathways of molecules like this compound. These studies can elucidate the energetics of different reaction mechanisms, predict the structures of transition states and intermediates, and explain observed regioselectivities.

For related dihalopyridine systems, computational studies have confirmed that the oxidative addition of a palladium catalyst to the C-Br bond has a significantly lower activation energy barrier compared to the C-Cl bond, thus rationalizing the observed chemoselectivity in cross-coupling reactions. These theoretical models can also predict the influence of ligands on the palladium catalyst and the effect of solvent on the reaction kinetics and thermodynamics. Such computational approaches are instrumental in optimizing reaction conditions and in designing new catalytic systems for the selective functionalization of complex molecules. researchgate.net

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules and have been extensively applied to functionalize halogenated pyridines. scielo.brmdpi.comnih.gov

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine substrate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds.

Sonogashira Coupling: This reaction couples the pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl-alkynes. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the pyridine with an amine in the presence of a palladium catalyst and a base. It is a powerful tool for the synthesis of arylamines.

The general mechanism for these reactions involves an initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation (in Suzuki-Miyaura) or reaction with the alkyne or amine, and finally reductive elimination to yield the product and regenerate the catalyst.

The differential reactivity of the bromine and chlorine substituents in this compound allows for highly regioselective cross-coupling reactions. By carefully selecting the reaction conditions (e.g., catalyst, ligands, temperature, and reaction time), it is possible to selectively functionalize the C3 position (bearing the bromine) while leaving the C2 position (with the chlorine) untouched. nih.gov

This regioselectivity is primarily governed by the faster rate of oxidative addition of the palladium catalyst to the C-Br bond. Once the C3 position is functionalized, a second, often more forcing, cross-coupling reaction can be performed to substitute the chlorine atom at the C2 position, thereby allowing for the stepwise and controlled introduction of two different functional groups.

Table 1: Examples of Regioselective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Structure (Illustrative) | Regioselectivity |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-2-chloro-6-cyclopropylpyridine | Selective at C-Br |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-chloro-6-cyclopropylpyridine | Selective at C-Br |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-2-chloro-6-cyclopropylpyridine | Selective at C-Br |

This table provides illustrative examples and typical catalyst systems. Actual conditions may vary depending on the specific substrates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Ligand Effects on Reaction Efficiency and Selectivity

In transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, the choice of ligand is critical in determining both the efficiency and the regioselectivity of the reaction. For dihalogenated pyridines like this compound, the ligand influences which carbon-halogen bond undergoes oxidative addition to the metal center.

Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. nih.gov This inherent reactivity difference (C-Br > C-Cl) is due to the lower bond dissociation energy of the C-Br bond. nih.gov However, the choice of ligand can modulate this selectivity.

Bulky Phosphine (B1218219) Ligands: Sterically hindered phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., RuPhos, XPhos), are known to promote catalysis by forming monoligated Pd(0) species. nih.gov These highly reactive catalysts can sometimes overcome the intrinsic reactivity difference between C-Br and C-Cl bonds, potentially leading to mixtures of products or even reversal of selectivity, although selective C-Br activation is still most common. nih.gov For instance, in related dihalopyridine systems, bulky N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to control selectivity in cross-coupling reactions, sometimes favoring reaction at a sterically less hindered or electronically different position than what is typically expected. nsf.govnih.gov

Ligand Effects on Reaction Rate: The structure of the ligand directly impacts the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For example, electron-rich and bulky ligands generally accelerate the oxidative addition and reductive elimination steps. In the context of this compound, a ligand that promotes rapid oxidative addition into the C-Br bond while leaving the C-Cl bond intact would be ideal for selective functionalization at the C3 position.

A summary of common ligands and their general effects in palladium-catalyzed cross-coupling is presented below.

| Ligand Type | Examples | General Effects on Selectivity & Efficiency |

| Bulky Monophosphines | P(t-Bu)₃, XPhos, RuPhos, SPhos | Promote formation of highly reactive monoligated Pd(0) complexes, often leading to high reaction rates. Can influence regioselectivity based on steric hindrance. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IMes | Strong σ-donors that form stable palladium complexes. Can provide high catalytic activity and sometimes alter conventional regioselectivity. nsf.gov |

| Bidentate Phosphines | BINAP, Xantphos, DPPF | Form well-defined, stable catalytic species. The bite angle of the ligand can influence reactivity and selectivity. |

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts are particularly effective in activating less reactive C-Cl bonds and in facilitating cross-electrophile couplings. youtube.com

For this compound, nickel catalysts could be employed for several transformations:

Reductive Cross-Coupling: Nickel catalysts are proficient in the reductive coupling of aryl halides with alkyl halides. nih.gov This would allow for the introduction of alkyl groups at either the C2 or C3 position. For instance, a nickel-catalyzed reaction with a secondary alkyl bromide could selectively form a C(sp²)-C(sp³) bond, a valuable transformation in medicinal chemistry. semanticscholar.org

Coupling of C-Cl Bonds: While palladium catalysts preferentially activate the C-Br bond, nickel catalysts can be tuned to react selectively with the C-Cl bond, especially if the C-Br position is blocked or has already been functionalized.

Electrochemical Coupling: Nickel-catalyzed electrochemical methods can drive reductive cross-coupling reactions between aryl halides and alkylpyridinium salts, providing another avenue for C(sp²)-C(sp³) bond formation under different conditions. nih.govresearchgate.net

The choice of ligand, reductant (e.g., Mn, Zn), and reaction conditions are critical for achieving high yield and selectivity in nickel-catalyzed reactions involving polyhalogenated substrates. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, the presence of two halogen atoms at the C2 and C3 positions provides leaving groups for SNAr.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.com

Regioselectivity:

Electronic Effects: The C2 position is electronically activated for nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen. youtube.com

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The electronegativity of the leaving group is more important than its bond strength with carbon. Consequently, fluoride (B91410) is often a better leaving group than chloride or bromide in SNAr, which contrasts with its behavior in cross-coupling reactions. Between chlorine and bromine, the reactivity is often comparable, but the specific substrate and conditions can favor one over the other. nih.gov

Steric Hindrance: The cyclopropyl group at C6 and the bromine at C3 create steric hindrance around the C2 position, which could influence the approach of a bulky nucleophile.

Given these factors, nucleophilic attack on this compound would likely favor the C2 position, leading to the displacement of the chloride ion. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, allowing for the introduction of C-N, C-O, and C-S bonds, respectively. nih.gov Studies on related 3-substituted 2,6-dichloropyridines show that regioselectivity can be highly dependent on the nature of the substituent at C3 and the solvent used. researchgate.net

Cycloaddition Reactions Involving the Pyridine Core

The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than many non-aromatic dienes or dienophiles. These reactions typically require harsh conditions or specific activation of the pyridine ring.

[4+2] Cycloadditions (Diels-Alder Reactions): Pyridines can act as dienes or dienophiles in Diels-Alder reactions. When acting as an azadiene, the reaction involves the C2, C3, C4, and C5 atoms. However, this disrupts aromaticity and is generally unfavorable unless the pyridine ring is activated with strong electron-withdrawing groups or the reaction is intramolecular. More commonly, pyridines can undergo inverse-electron-demand aza-Diels-Alder reactions. whiterose.ac.uk

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions, for example between alkynes and nitriles, have emerged as a powerful method for pyridine synthesis. rsc.org While this is a synthetic route to pyridines, related principles could potentially be applied to functionalize the existing pyridine core, though this is less common.

[3+3] Cycloadditions: Formal [3+3] cycloaddition reactions have been developed for the synthesis of substituted pyridines from acyclic precursors like enamines and unsaturated aldehydes. acs.orgnih.govacs.org

For this compound, direct participation of the pyridine core in a cycloaddition is challenging. A more plausible pathway could involve a transformation of one of the substituents into a reactive handle that then undergoes an intramolecular cycloaddition to form a bicyclic or polycyclic system. nih.govdtic.mil

Derivatization for Novel Chemical Entities

This compound is a versatile building block for the synthesis of more complex molecules through the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Carbon-Carbon Bonds

The formation of C-C bonds is most readily achieved via transition metal-catalyzed cross-coupling reactions, leveraging the two different halogen atoms.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. By reacting this compound with various aryl- or vinylboronic acids (or esters), new substituents can be introduced selectively at the C3 position. A typical reaction would use a palladium catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system with a suitable ligand and base (e.g., K₂CO₃, K₃PO₄). mdpi.comresearchgate.net

Heck Coupling: This reaction allows for the introduction of alkenyl groups by coupling with an alkene under palladium catalysis. Selective reaction at the C-Br bond is expected.

Negishi Coupling: Using organozinc reagents, this reaction is a powerful tool for forming C-C bonds and is compatible with a wide range of functional groups. Nickel or palladium catalysts can be used. sigmaaldrich.com

Sonogashira Coupling: This palladium/copper co-catalyzed reaction allows for the introduction of alkynyl groups, forming a C(sp²)-C(sp) bond.

A typical selective C-C bond formation strategy is outlined in the table below.

| Reaction | Coupling Partner | Position of Functionalization | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | C3 (selective at C-Br) | Pd(PPh₃)₄ / K₂CO₃ |

| Negishi | Alkylzinc halide | C3 (selective at C-Br) | Pd(dppf)Cl₂ or NiCl₂(dppp) |

| Sonogashira | Terminal alkyne | C3 (selective at C-Br) | PdCl₂(PPh₃)₂ / CuI / Base |

Introduction of Carbon-Heteroatom Bonds

The formation of bonds between carbon and heteroatoms (N, O, S) is crucial for synthesizing many biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It allows for the coupling of this compound with a wide variety of primary and secondary amines. By carefully selecting the catalyst, ligand (e.g., a biaryl phosphine), and base, selective amination at the C3-Br position can be achieved, leaving the C2-Cl position available for subsequent transformations. nih.gov

Ullmann Condensation: A copper-catalyzed alternative for forming C-N, C-O, and C-S bonds. This method is particularly useful for coupling with phenols, alcohols, and thiols. Modern ligand-free or nanoparticle-based catalytic systems have improved the scope and practicality of this reaction. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.2.3, direct reaction with strong nucleophiles like sodium methoxide (B1231860) (NaOCH₃) or sodium thiophenoxide (NaSPh) can introduce C-O or C-S bonds, respectively. This reaction is expected to occur preferentially at the C2 position, displacing the chloride.

These methods provide complementary strategies for introducing heteroatoms. Cross-coupling reactions are generally preferred for the C-Br bond at C3, while SNAr is a viable pathway for functionalizing the C-Cl bond at C2. nih.govresearchgate.netresearchgate.net

Ring-Opening or Rearrangement Reactions involving the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, rendering it susceptible to a variety of ring-opening and rearrangement reactions. In the context of this compound, the reactivity of the cyclopropyl moiety is influenced by the electronic properties of the substituted pyridine ring. While specific documented examples of ring-opening or rearrangement reactions exclusively for this compound are not extensively reported in publicly available literature, the general reactivity of cyclopropylpyridines and related strained ring systems provides a basis for understanding potential transformations.

Transition metal catalysis is a prominent method for the activation and subsequent rearrangement of cyclopropyl groups. The inherent strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for reactions that lead to less strained products. Transition metals can interact with the C-C bonds of the cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including ring expansion and insertion reactions. For instance, rhodium and nickel complexes are known to catalyze the rearrangement of cyclopropyl-substituted compounds.

Acid-catalyzed rearrangements are another potential pathway for the transformation of the cyclopropyl group in this compound. In the presence of strong acids or Lewis acids, the cyclopropyl group can be protonated or coordinated, leading to the formation of a carbocationic intermediate. This carbocation can then undergo rearrangement to form more stable structures. For example, the formation of a cyclopropylcarbinyl cation can lead to a variety of ring-opened or ring-expanded products, such as homoallylic or cyclobutyl derivatives. The specific outcome of such reactions would be highly dependent on the reaction conditions and the stability of the intermediate carbocations.

Thermal and photochemical conditions can also induce rearrangements of cyclopropyl systems. Although less common, high temperatures can provide the necessary activation energy for the homolytic cleavage of a C-C bond in the cyclopropane ring, leading to diradical intermediates that can rearrange to form various isomeric products. Photochemical activation can also lead to excited states with different reactivity profiles, potentially enabling unique rearrangement pathways.

While detailed experimental data for this compound is scarce, the following table summarizes hypothetical ring-opening or rearrangement reactions based on the known reactivity of similar cyclopropyl-substituted heterocycles.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Transition Metal-Catalyzed Rearrangement | Rh(I) or Ni(0) catalyst, heat | Ring-expanded pyridines (e.g., substituted dihydropyridines or quinolines) | The specific product would depend on the catalyst and ligand system employed. |

| Acid-Catalyzed Ring Opening | Strong Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., AlCl₃) | Allylic or homoallylic substituted pyridines | The regioselectivity of the ring opening would be influenced by the electronic effects of the pyridine ring. |

| Thermal Rearrangement | High temperature (e.g., > 200 °C) | Isomeric pyridines with rearranged side chains | This would likely require harsh conditions and may lead to a mixture of products. |

It is important to note that the presence of the bromo and chloro substituents on the pyridine ring will significantly influence the reactivity of the cyclopropyl group. These electron-withdrawing groups can affect the stability of any potential carbocationic intermediates in acid-catalyzed reactions and may also influence the coordination of transition metal catalysts. Further experimental investigation is required to fully elucidate the specific pathways and products of ring-opening and rearrangement reactions for this compound.

Advanced Characterization and Analytical Methodologies in Research on 3 Bromo 2 Chloro 6 Cyclopropylpyridine

Spectroscopic Techniques for Elucidating Complex Structures and Reaction Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-Bromo-2-chloro-6-cyclopropylpyridine, both ¹H and ¹³C NMR are fundamental for confirming the regiochemistry of the substituents on the pyridine (B92270) ring and the integrity of the cyclopropyl (B3062369) group.

In a typical ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct doublets, with their coupling constants providing definitive evidence of their relative positions. The cyclopropyl protons would exhibit a more complex set of multiplets in the upfield region of the spectrum. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to map the correlations between protons and carbons, confirming the precise assignment of each signal. For instance, a COSY experiment would show a correlation between the two pyridine ring protons, while an HSQC experiment would link each proton to its directly attached carbon atom.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity/Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-4 | 7.85 | 141.2 | d, J = 8.0 Hz |

| Pyridine H-5 | 7.30 | 122.5 | d, J = 8.0 Hz |

| Cyclopropyl CH | 2.10 | 18.5 | m |

| Cyclopropyl CH₂ | 1.15-1.05 | 12.8 | m |

| Pyridine C-2 | - | 150.5 | s |

| Pyridine C-3 | - | 118.0 | s |

Note: Data are hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for supporting proposed reaction mechanisms. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₈H₇BrClN.

The isotopic pattern observed in the mass spectrum is particularly informative due to the presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1). This results in a distinctive cluster of peaks for the molecular ion, which serves as a fingerprint for compounds containing these elements. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the loss of a bromine or chlorine atom, or the fragmentation of the cyclopropyl ring, would result in characteristic fragment ions that can be used to piece together the structure of the parent molecule.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Fragment) | Proposed Structure/Loss | Isotopic Signature |

|---|---|---|

| [M]+ | Molecular Ion (C₈H₇BrClN) | Characteristic Br/Cl pattern |

| [M-Br]+ | Loss of Bromine | Characteristic Cl pattern |

| [M-Cl]+ | Loss of Chlorine | Characteristic Br pattern |

Note: Data are hypothetical and for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, these techniques can confirm the presence of the pyridine ring and the cyclopropyl group.

The IR spectrum would be expected to show characteristic C=C and C=N stretching vibrations associated with the aromatic pyridine ring in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic and cyclopropyl groups would appear around 3100-3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | 3100-3050 |

| Cyclopropyl C-H Stretch | 3050-3000 | 3050-3000 |

| Pyridine Ring C=C, C=N Stretch | 1580, 1550, 1450 | 1580, 1550, 1450 |

| C-Cl Stretch | 800-600 | 800-600 |

Note: Data are hypothetical and for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of product purity and the isolation of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For this compound, a reversed-phase HPLC method would likely be developed to monitor the progress of its synthesis and to determine the purity of the final product.

A typical method would utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time of the compound would be dependent on its polarity, and a UV detector would be used for quantification, as the pyridine ring is chromophoric. By analyzing samples at different time points during a reaction, the consumption of starting materials and the formation of the product can be tracked. After the reaction is complete, HPLC can be used to determine the purity of the isolated product by quantifying the area of the main peak relative to any impurity peaks.

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: Data are hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, is amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile byproducts that may be formed during its synthesis.

In a GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compounds in a mixture.

Table 5: Representative GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound | Key Mass Fragments (m/z) |

|---|---|---|

| 8.5 | This compound | [M]+, [M-Br]+, [M-Cl]+ |

| 6.2 | Starting Material (e.g., dichloropyridine) | Molecular ion and characteristic fragments |

Note: Data are hypothetical and for illustrative purposes.

Crystallographic Analysis for Definitive Structural Elucidation

The definitive, three-dimensional arrangement of atoms and molecules within a crystalline solid can only be determined through crystallographic analysis, with single-crystal X-ray diffraction being the gold standard technique. This powerful analytical method provides unequivocal proof of a compound's chemical structure, offering precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing.

To date, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, a detailed discussion of its specific crystallographic parameters and the nuances of its solid-state structure cannot be presented at this time.

For a compound of this nature, such a study would be of significant interest. The analysis would begin with the growth of a high-quality single crystal, which would then be subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to determine key crystallographic information.

Hypothetical Data Table for Crystallographic Analysis:

Should a crystallographic study be undertaken, the resulting data would be presented in a format similar to the hypothetical table below. This table outlines the typical parameters reported in a crystallographic study, which are essential for the unambiguous characterization of a crystalline compound.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₇BrClN |

| Formula Weight | 232.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

The elucidation of the crystal structure of this compound would provide invaluable information. It would confirm the connectivity of the atoms and the planarity of the pyridine ring relative to the cyclopropyl group. Furthermore, it would reveal the nature of any intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the solid state. This information is crucial for understanding the compound's physical properties and for the rational design of new materials. Until such a study is published, the definitive solid-state structure of this compound remains an open area for research.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective functionalization of the two halogen atoms in 3-Bromo-2-chloro-6-cyclopropylpyridine presents a significant challenge and a key area for future research. The differential reactivity of the C-Br and C-Cl bonds (generally C-Br is more reactive in palladium-catalyzed cross-coupling reactions) provides an intrinsic basis for selectivity. libretexts.org However, achieving high selectivity often requires precisely controlled catalytic systems.

Future investigations should focus on the development of novel palladium catalysts with tailored ligand systems to fine-tune the reactivity and selectivity of cross-coupling reactions. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at positions that are typically less reactive in dihalogenated N-heteroarenes. nih.gov Research into catalytic systems that can reverse the conventional reactivity, allowing for selective functionalization of the C-Cl bond in the presence of the C-Br bond, would be particularly valuable.

Furthermore, exploring alternative transition metal catalysts, such as nickel or copper, could offer complementary selectivity. Rhodium-catalyzed C-H functionalization is another promising avenue for the direct introduction of substituents at the unsubstituted positions of the pyridine (B92270) ring, offering an alternative to traditional cross-coupling approaches. nih.gov

A summary of potential catalytic systems for the selective functionalization of this compound is presented below:

| Catalytic System | Target Functionalization | Potential Advantages |

| Palladium with sterically hindered NHC ligands | Selective C-Cl or C-Br coupling | High selectivity and broad substrate scope. nih.gov |

| Nickel-based catalysts | Cross-coupling reactions | Alternative selectivity to palladium. |

| Copper-based catalysts | Cross-coupling and C-H functionalization | Cost-effective and unique reactivity. |

| Rhodium-based catalysts | C-H functionalization | Direct introduction of functional groups at unsubstituted positions. nih.gov |

Development of Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on this compound necessitates the development of sophisticated chemo- and regioselective functionalization strategies. Future research should aim to establish a toolbox of reactions that allow for the predictable and selective modification of each position on the pyridine ring.

One promising approach is the use of directing groups to control the regioselectivity of C-H functionalization reactions. For instance, a temporary directing group could be installed to facilitate the selective introduction of a substituent at the C-5 position, followed by its removal. Recent advances in directing group-free meta-C-H functionalization of pyridines could also be adapted for this purpose. nih.gov

Furthermore, the development of one-pot, multi-component reactions would be highly beneficial for the rapid construction of complex molecules from this scaffold. organic-chemistry.org Such strategies would not only improve synthetic efficiency but also allow for the generation of a wide range of derivatives with diverse functionalities.

Key areas for future research in chemo- and regioselective functionalization include:

Orthogonal Functionalization: Developing reaction conditions that allow for the independent and sequential modification of the C-Br, C-Cl, and C-H bonds.

Directing Group Strategies: Utilizing both removable and permanent directing groups to control the site of functionalization.

Metal-Free Reactions: Exploring metal-free methods for C-H functionalization to enhance the sustainability of the synthetic processes.

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and easier scalability. mdpi.com The integration of flow chemistry for the synthesis and functionalization of this compound is a promising area for future research.

Continuous flow reactors can enable the use of hazardous reagents and high-temperature or high-pressure conditions with greater safety. mit.edu This could be particularly beneficial for reactions involving organometallic intermediates or energetic processes. Moreover, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities. organic-chemistry.org

Future research could focus on developing a multi-step continuous flow process for the synthesis of the core scaffold, followed by its sequential functionalization in a "synthesis assembly line." mit.edu This would allow for the on-demand production of a variety of derivatives with high purity and reproducibility.

| Feature of Flow Chemistry | Application to this compound Synthesis |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates. mit.edu |

| Precise Reaction Control | Improved yields and selectivities in functionalization reactions. organic-chemistry.org |

| Scalability | Facile scale-up of the synthesis for industrial applications. mdpi.com |

| Multi-step Synthesis | Integration of multiple reaction steps into a continuous process. uc.pt |

Application in the Synthesis of Diverse Chemical Libraries for Chemical Biology Studies

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govrsc.org this compound represents an excellent starting point for the construction of diverse chemical libraries for screening in chemical biology and drug discovery programs. nih.gov

The multiple points of diversification on this scaffold allow for the systematic exploration of chemical space around the pyridine core. Future research should focus on utilizing high-throughput synthesis and purification techniques to generate large libraries of compounds derived from this compound. These libraries can then be screened against a variety of biological targets to identify novel bioactive molecules. acs.org

The cyclopropyl (B3062369) group, in particular, is a desirable feature in medicinal chemistry as it can improve metabolic stability and binding affinity. The combination of the cyclopropyl group with the versatile pyridine core makes this scaffold particularly attractive for the development of new therapeutic agents. researchgate.net

Computational Chemistry for Predictive Reactivity and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity of this compound and the mechanisms of its functionalization reactions. nih.gov Future research should leverage computational modeling to predict the most favorable sites for reaction, to understand the role of catalysts and ligands, and to design more efficient and selective synthetic routes. dntb.gov.ua

DFT calculations can be used to determine the relative energies of intermediates and transition states, providing a detailed picture of the reaction pathway. researchgate.net This information can be used to rationalize experimental observations and to guide the optimization of reaction conditions. For example, computational studies could help in selecting the optimal ligand for a palladium-catalyzed cross-coupling reaction to achieve the desired regioselectivity. nih.gov

Furthermore, molecular dynamics simulations can be employed to study the conformational preferences of the molecule and its interactions with biological macromolecules, aiding in the design of new drug candidates. mdpi.com

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. nih.govdntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences and biomolecular interactions. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling and prediction of biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.